

Methyl 2,2-dimethylpent-4-enoate spectroscopic data (NMR, IR, Mass)

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Compound of Interest

Compound Name: Methyl 2,2-dimethylpent-4-enoate

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A comprehensive analysis of the spectroscopic data for **Methyl 2,2-dimethylpent-4-enoate** (C₈H₁₄O₂) is presented in this technical guide. The document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl 2,2-dimethylpent-4-enoate**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.75	ddt	1H	H-4
5.05	m	2H	H-5
3.65	s	3H	O-CH ₃
2.25	d	2H	H-3
1.20	s	6H	C(CH ₃) ₂

Predicted data based on analogous compounds and chemical shift theory. The solvent is assumed to be CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
177.5	C=O (ester)
134.0	C-4
117.5	C-5
51.5	O-CH ₃
45.0	C-3
41.0	C-2
24.5	C(CH ₃) ₂

Predicted data based on analogous compounds and chemical shift theory. The solvent is assumed to be CDCl₃.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3080	Medium	=C-H stretch
2970, 2880	Strong	C-H stretch (alkane)
1735	Strong	C=O stretch (ester)
1640	Medium	C=C stretch (alkene)
1150	Strong	C-O stretch (ester)

Characteristic absorption bands predicted based on functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
142	10	[M] ⁺ (Molecular Ion)
127	20	[M - CH ₃] ⁺
111	5	[M - OCH ₃] ⁺
83	100	[M - COOCH ₃] ⁺ (Base Peak)
55	40	[C ₄ H ₇] ⁺

Predicted fragmentation pattern based on the structure of **methyl 2,2-dimethylpent-4-enoate**.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Sample Preparation:

- Accurately weigh 5-20 mg of **methyl 2,2-dimethylpent-4-enoate** for ¹H NMR, and 20-50 mg for ¹³C NMR.[\[1\]](#)[\[2\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[\[1\]](#)[\[3\]](#)
- Ensure complete dissolution by gentle vortexing or sonication.[\[1\]](#)
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[\[2\]](#)[\[3\]](#)
- The final sample height in the NMR tube should be approximately 4-5 cm.[\[1\]](#)[\[3\]](#)
- Cap the NMR tube securely.[\[1\]](#)
- Wipe the exterior of the NMR tube with a lint-free tissue dampened with ethanol or acetone to remove any fingerprints or dust.[\[1\]](#)[\[4\]](#)

NMR Spectrometer Operation:

- Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.[\[1\]](#)
- Shim the magnetic field to optimize its homogeneity and achieve high resolution.[\[1\]](#)
- Tune and match the probe to the appropriate nucleus (^1H or ^{13}C).[\[1\]](#)
- Set the acquisition parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay).[\[1\]](#)
- Acquire the NMR spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- Obtain two clean and dry salt plates (e.g., NaCl or KBr) from a desiccator.[\[5\]](#)
- If necessary, clean the plates with a dry solvent like acetone and wipe with a lint-free tissue.[\[5\]](#)
- Place one to two drops of liquid **methyl 2,2-dimethylpent-4-enoate** onto the center of one salt plate.[\[6\]](#)
- Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[\[5\]](#)[\[6\]](#) This is known as preparing a "neat" sample.[\[5\]](#)[\[6\]](#)

IR Spectrometer Operation:

- Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[\[6\]](#)
- Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.[\[7\]](#)
- Acquire the IR spectrum of the sample.
- Clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to the desiccator.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Sample Preparation (Liquid Chromatography-Mass Spectrometry - LC-MS):

- Prepare a stock solution of **methyl 2,2-dimethylpent-4-enoate** by dissolving a small amount in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[\[8\]](#)
- Dilute the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.[\[8\]](#)
- Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[\[8\]](#)
- Transfer the filtered solution to an appropriate autosampler vial.

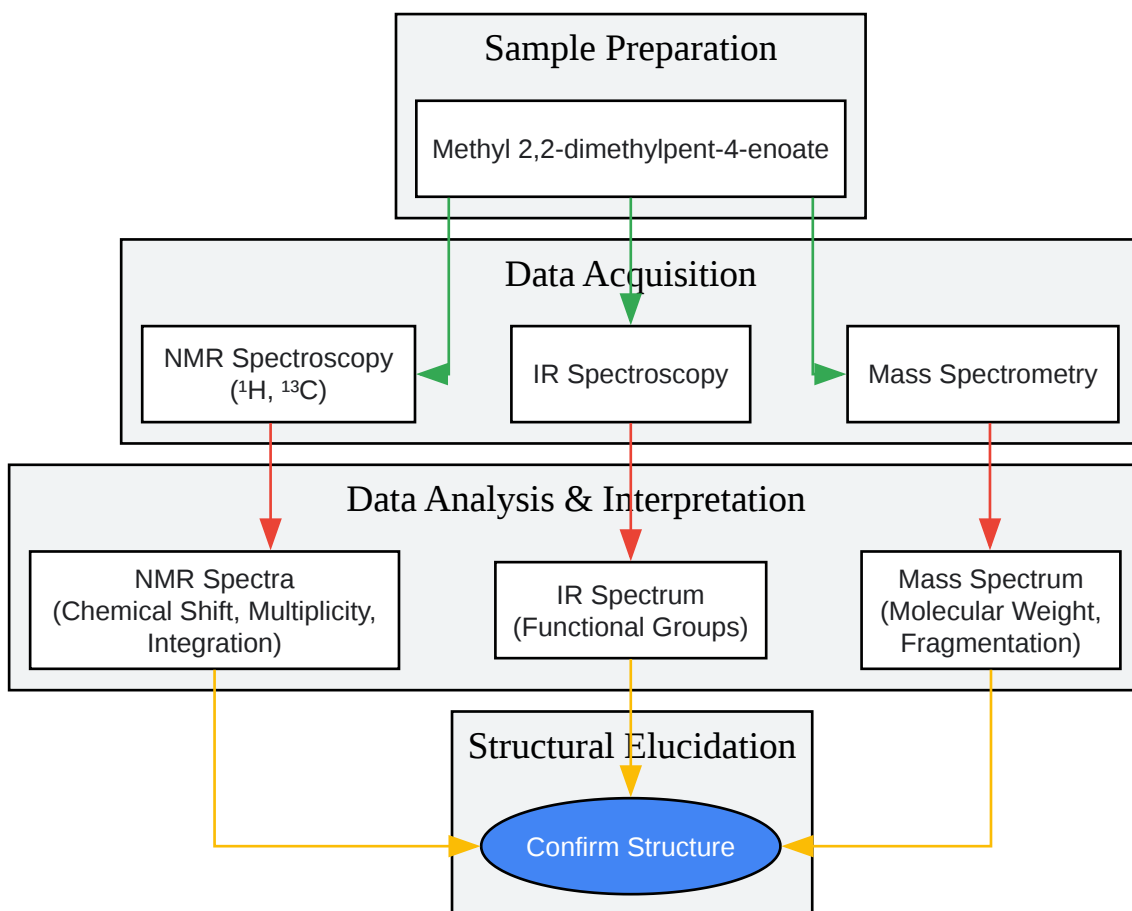
Mass Spectrometer Operation:

- The sample is introduced into the mass spectrometer, often after separation by liquid chromatography (LC).[\[9\]](#)
- Ionization of the sample molecules is typically achieved using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[\[9\]](#)
- The resulting ions are guided into the mass analyzer.[\[10\]](#)
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[\[10\]](#)

- A detector measures the abundance of each ion, generating a mass spectrum.[10]

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **methyl 2,2-dimethylpent-4-enoate**.



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Caption: Workflow for Spectroscopic Analysis.

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